2-(2-Methoxyphenyl)pyrrolidine
Overview
Description
"2-(2-Methoxyphenyl)pyrrolidine" is a compound of interest in the field of organic chemistry, particularly due to its structural and functional characteristics. The compound belongs to a class of chemicals that includes various pyrrolidine derivatives, which have been explored for their diverse chemical properties and potential applications.
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including those similar to "2-(2-Methoxyphenyl)pyrrolidine", typically involves multi-component reactions and specific conditions to achieve desired structural configurations. For instance, Nguyen and Dai (2023) describe the synthesis of pyrrolidine-2,3-dione derivatives, which shares a common pyrrolidine core with our compound of interest (Nguyen & Dai, 2023).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by various conformations and bonding patterns. Mohammat et al. (2008) analyzed a similar compound, revealing envelope conformations and specific intermolecular interactions that define its structure (Mohammat et al., 2008).
Chemical Reactions and Properties
The chemical reactions of pyrrolidine derivatives are influenced by their functional groups and molecular structure. Sedlák et al. (2003) studied the kinetics and mechanism of ring transformation in a pyrrolidine derivative, which provides insights into the reactivity and chemical behavior of similar compounds (Sedlák et al., 2003).
Physical Properties Analysis
The physical properties of "2-(2-Methoxyphenyl)pyrrolidine" and similar compounds can be deduced from their crystallographic analysis. The crystal structure, as studied by Gunasekaran et al. (2009), offers insights into the physical characteristics such as conformation and intermolecular interactions (Gunasekaran et al., 2009).
Chemical Properties Analysis
Understanding the chemical properties of pyrrolidine derivatives involves examining their reactivity, stability, and interactions with other molecules. For example, Behera et al. (2015) studied the photophysical characteristics of a similar compound, providing valuable information on its chemical behavior under different conditions (Behera et al., 2015).
Scientific Research Applications
It is used for studying enantiomeric and diastereomeric derivatives, and for preparing diastereomeric mixtures, as described in the research by Dölling et al. (1997) in "Monatshefte für Chemie / Chemical Monthly" (Dölling et al., 1997).
The compound serves as an excellent chiral auxiliary for asymmetric acylation of carboxamide enolates and as a useful alternative to asymmetric aldol reaction. This was reported by Ito et al. (1984) in "Tetrahedron Letters" (Ito et al., 1984).
Its unique conformation and structure make it potentially useful for studying molecular interactions and conformational changes. This application was highlighted in a study by Nirmala et al. (2009) in "Acta Crystallographica Section E: Structure Reports Online" (Nirmala et al., 2009).
It is a structurally stable compound with potential applications in chemical research, as mentioned in studies by Mohammat et al. (2008) in "Acta Crystallographica Section E: Structure Reports Online" (Mohammat et al., 2008).
The compound has strong antiarrhythmic and antihypertensive activities, possibly related to its alpha-adrenolytic properties. This was investigated by Malawska et al. (2002) in the "European journal of medicinal chemistry" (Malawska et al., 2002).
Synthesized 2,5-disubstituted pyrrolidines, which are optically active, have various scientific research applications, as explored by Yamamoto et al. (1993) in "Synthesis" (Yamamoto et al., 1993).
properties
IUPAC Name |
2-(2-methoxyphenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10/h2-3,5,7,10,12H,4,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRDQQWHCNKVAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394254 | |
Record name | 2-(2-methoxyphenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)pyrrolidine | |
CAS RN |
103857-96-1 | |
Record name | 2-(2-methoxyphenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-methoxyphenyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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